
8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine base. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the purine base.
Addition of the Chloro-hydroxypropyl Group: This step involves the reaction of the intermediate compound with 3-chloro-2-hydroxypropyl chloride under controlled conditions to ensure selective substitution.
Attachment of the Hexadecyl Chain: The final step involves the attachment of the hexadecyl chain through a suitable coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-heptyl-3-methylpurine-2,6-dione
- 8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-(2-methyl-2-propenyl)-3-methylpurine-2,6-dione
Uniqueness
8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione is unique due to its specific combination of functional groups and long alkyl chain, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
316357-80-9 |
|---|---|
Fórmula molecular |
C25H43ClN4O3S |
Peso molecular |
515.15 |
Nombre IUPAC |
8-(3-chloro-2-hydroxypropyl)sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H43ClN4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-21-22(29(2)24(33)28-23(21)32)27-25(30)34-19-20(31)18-26/h20,31H,3-19H2,1-2H3,(H,28,32,33) |
Clave InChI |
XARAVKILJRJMII-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC(CCl)O)N(C(=O)NC2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


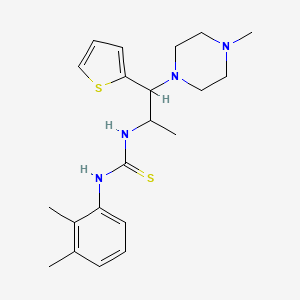
![1-(3-Chloro-4-methoxybenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2481624.png)

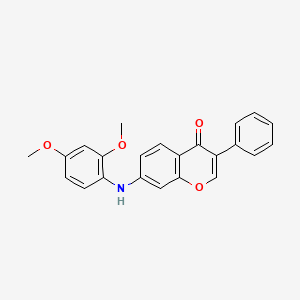
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)
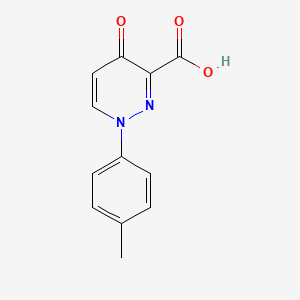
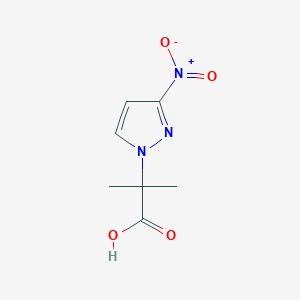
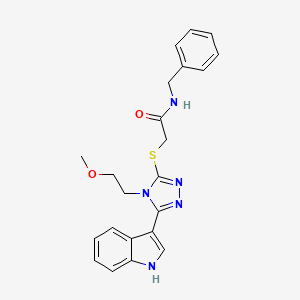




![2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2481644.png)

